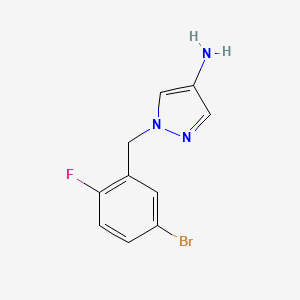
1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, benzyl alcohol, undergoes bromination and fluorination to introduce the bromo and fluoro substituents.
Formation of Pyrazole Ring: The intermediate product is then reacted with hydrazine to form the pyrazole ring.
Final Amination:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, hydrazine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine can be compared with similar compounds, such as:
2-Bromo-5-fluorobenzyl alcohol: This compound shares the bromo and fluoro substituents but lacks the pyrazole ring, making it less versatile in certain applications.
5-Bromo-2-fluorobenzylamine hydrochloride: Similar in structure but with different functional groups, leading to different reactivity and applications.
2-(5-Bromo-2-fluorobenzyl)-1-benzothiophene:
The uniqueness of this compound lies in its combination of substituents and the pyrazole ring, which provides a balance of reactivity and stability for various research applications.
Properties
Molecular Formula |
C10H9BrFN3 |
|---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |
InChI Key |
XQTPYIUDFXOJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN2C=C(C=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















